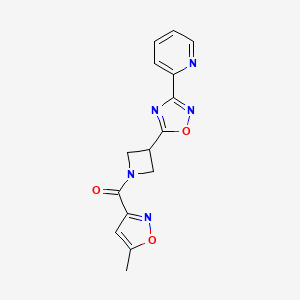

(5-Methylisoxazol-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

This compound is a heterocyclic molecule featuring three distinct structural motifs: a 5-methylisoxazole ring, a 3-(pyridin-2-yl)-1,2,4-oxadiazole moiety, and an azetidine (four-membered saturated ring) core. The methanone group bridges the isoxazole and azetidine rings, while the oxadiazole-pyridine substituent is attached to the azetidine nitrogen.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-9-6-12(18-22-9)15(21)20-7-10(8-20)14-17-13(19-23-14)11-4-2-3-5-16-11/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNQTDKUWUAIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of isoxazole , oxadiazole , and azetidine systems. Below is a detailed comparison with analogous molecules, focusing on structural features, synthetic strategies, and bioactivity trends.

Structural Analogues with Isoxazole-Oxadiazole Hybrids

Pharmacophoric and Physicochemical Comparison

- Azetidine vs.

- Oxadiazole-Pyridine vs. Oxadiazole-Pyrimidine : Pyridine’s electron-deficient nature (vs. pyrimidine) may alter binding kinetics in hydrophobic pockets, as seen in kinase inhibitors .

- Methylisoxazole : Enhances metabolic stability compared to unsubstituted isoxazole, as methyl groups block oxidative degradation pathways .

Research Findings and Trends

- Similarity Coefficients : Binary fingerprint analysis (Tanimoto coefficient) indicates ~65% structural similarity between the target compound and Compound 60 (), primarily due to shared oxadiazole-pyridine and methylisoxazole motifs .

- Metabolic Stability : Methylisoxazole derivatives exhibit longer half-lives (t₁/₂ > 4 hours in hepatic microsomes) compared to unmethylated analogues, as predicted by QSAR models .

Q & A

Basic Question: What are the key structural features of this compound that influence its biological activity?

The compound's biological activity is influenced by three heterocyclic motifs:

- 5-Methylisoxazole : Enhances lipophilicity, improving membrane permeability .

- 1,2,4-Oxadiazole : Provides metabolic stability and participates in hydrogen bonding with biological targets .

- Azetidine-Pyridinyl linkage : The constrained azetidine ring reduces conformational flexibility, while the pyridinyl group contributes to π-π stacking interactions in binding pockets .

Methodological Insight: Computational docking studies (e.g., using AutoDock Vina) can predict binding modes by analyzing these structural interactions .

Basic Question: What synthetic strategies are employed to construct the azetidine-oxadiazole linkage?

The azetidine-oxadiazole core is typically synthesized via:

- Cyclocondensation : Reaction of a nitrile derivative with hydroxylamine under acidic conditions to form the oxadiazole ring .

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the azetidine amine to the oxadiazole carbonyl group .

Key Optimization: Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .

Advanced Question: How can reaction conditions be optimized for oxadiazole ring formation?

Optimization involves:

- Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency by activating nitrile intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 110°C) prevents premature decomposition of intermediates .

Contradiction Note: Conflicting reports on optimal pH (acidic vs. neutral) suggest pH-dependent mechanistic pathways; validate via kinetic studies .

Advanced Question: How to resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., ambiguous NMR peaks) require:

- Multi-Technique Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign overlapping signals .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond connectivity .

- High-Resolution MS : Differentiate isobaric fragments (e.g., oxadiazole vs. thiadiazole derivatives) .

Basic Question: How does the pyridinyl group affect electronic properties?

The pyridinyl group:

- Electron-Withdrawing Effect : Reduces electron density on the oxadiazole ring, enhancing electrophilicity for nucleophilic attacks .

- Solubility Modulation : Improves aqueous solubility via hydrogen bonding with water molecules .

Methodological Insight: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution .

Advanced Question: How to address stereochemical challenges in azetidine ring formation?

Strategies include:

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts to induce enantioselective cyclization .

- Dynamic Kinetic Resolution : Control reaction kinetics to favor a single diastereomer .

Validation: Chiral HPLC or circular dichroism (CD) spectroscopy to confirm stereochemical purity .

Advanced Question: How to design experiments for metabolic stability evaluation?

Preclinical assessment involves:

- Liver Microsome Assays : Incubate the compound with human or rat microsomes; monitor degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution MSⁿ to trace oxidation or hydrolysis products .

Key Consideration: Compare stability across species (e.g., human vs. murine) to predict interspecies variability .

Basic Question: What computational methods predict binding affinity with biological targets?

- Molecular Docking : Tools like Schrödinger Glide predict binding poses with enzymes (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.